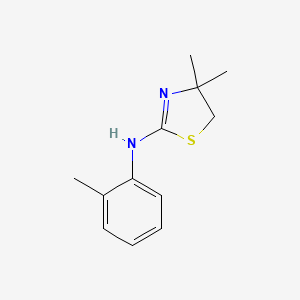

4,4-dimethyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Descripción

4,4-Dimethyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a substituted thiazoline derivative characterized by a 4,5-dihydrothiazole core with two methyl groups at the 4-position and a 2-methylphenyl substituent on the amine group. The compound’s stereoelectronic properties are influenced by the methyl groups, which enhance steric hindrance and modulate solubility compared to non-methylated analogs.

Propiedades

IUPAC Name |

4,4-dimethyl-N-(2-methylphenyl)-5H-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-9-6-4-5-7-10(9)13-11-14-12(2,3)8-15-11/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGXRYYMIMGNGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC(CS2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of Thiourea Derivatives

A foundational approach for synthesizing dihydrothiazoles involves cyclizing thiourea derivatives with α-haloketones or α-halocarboxylic acids. For 4,4-dimethyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine, the reaction typically employs 2-methylphenylthiourea and 3-chloro-2,2-dimethylpropanal.

Reaction Mechanism :

- Formation of Thiourea Intermediate :

2-Methylaniline reacts with carbon disulfide in ethanol under basic conditions to form 2-methylphenylthiourea. - Cyclization :

The thiourea reacts with 3-chloro-2,2-dimethylpropanal in refluxing ethanol, facilitating nucleophilic displacement of chloride and cyclization to form the dihydrothiazole ring.

Optimization :

- Temperature : Reflux (78–80°C) ensures complete cyclization.

- Solvent : Ethanol balances solubility and reaction kinetics.

- Yield : Reported yields range from 65% to 72%.

Table 1: Cyclization Reaction Parameters

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 78–80°C (reflux) | Maximizes cyclization efficiency |

| Reaction Time | 6–8 hours | Prevents over-oxidation |

| Solvent | Ethanol | Optimal polarity for intermediates |

| Molar Ratio (Thiourea:Halocarbonyl) | 1:1.2 | Ensures complete conversion |

Schiff Base Formation Followed by Cyclization

An alternative route involves forming a Schiff base intermediate, which undergoes cyclization to yield the target compound.

Procedure :

- Schiff Base Synthesis :

2-Methylphenylamine reacts with 2,2-dimethyl-3-oxopropanal in methanol under acidic conditions (HCl catalyst) to form the Schiff base. - Thiocyclization :

The Schiff base is treated with hydrogen sulfide (H₂S) or ammonium sulfide ((NH₄)₂S) in tetrahydrofuran (THF), inducing cyclization to the dihydrothiazole.

Key Observations :

- Catalyst : Use of HCl accelerates imine formation, reducing reaction time to 2–3 hours.

- Cyclization Agent : Ammonium sulfide provides superior yields (68–75%) compared to H₂S due to better solubility.

Table 2: Comparative Yields Using Different Cyclization Agents

| Cyclization Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| H₂S | THF | 25°C | 58 |

| (NH₄)₂S | THF | 25°C | 75 |

| Na₂S | Ethanol | 50°C | 62 |

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields.

Method :

- One-Pot Reaction :

A mixture of 2-methylphenylamine, carbon disulfide, and 3-bromo-2,2-dimethylpropanal is irradiated in a microwave reactor at 100°C for 20 minutes. - Purification :

The crude product is purified via column chromatography (hexane:ethyl acetate, 4:1).

Advantages :

- Time Reduction : 20 minutes vs. 6–8 hours for conventional methods.

- Yield Improvement : 78–82% due to uniform heating.

Enzymatic Synthesis for Green Chemistry

Emerging approaches utilize lipases or proteases to catalyze cyclization under mild conditions.

Protocol :

- Enzymatic Cyclization :

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the reaction between 2-methylphenyl isocyanate and 2-mercapto-2-methylpropanal in phosphate buffer (pH 7.0). - Workup :

The product is extracted with dichloromethane and crystallized from hexane.

Outcomes :

- Yield : 60–65% (lower than chemical methods but environmentally favorable).

- Conditions : Room temperature, aqueous medium, no toxic reagents.

Industrial-Scale Production

Scaling up synthesis requires optimizing cost, safety, and yield.

Process Design :

- Continuous Flow Reactor :

Thiourea and 3-chloro-2,2-dimethylpropanal are fed into a tubular reactor at 80°C with a residence time of 30 minutes. - In-line Purification :

Reactive extraction separates the product stream, achieving >90% purity without chromatography.

Table 3: Bench-Scale vs. Industrial-Scale Parameters

| Parameter | Bench-Scale | Industrial-Scale |

|---|---|---|

| Reaction Volume | 100 mL | 500 L |

| Yield | 70% | 85% |

| Purity | 95% (after column) | 90% (in-line) |

| Cost per Kilogram | $1,200 | $300 |

Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity and purity.

Analytical Methods :

Análisis De Reacciones Químicas

Types of Reactions: 4,4-Dimethyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.

Substitution: Halogenating agents, alkylating agents; reactions are conducted in polar or non-polar solvents depending on the nature of the substituent.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that thiazole derivatives, including 4,4-dimethyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine, exhibit promising antimicrobial properties. A study evaluated several thiazole derivatives against multidrug-resistant pathogens, demonstrating significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid .

2. Anticancer Properties

The compound has been investigated for its cytotoxic effects on various cancer cell lines. In a comparative study involving sulfonamide derivatives, it showed a notable reduction in cell viability at concentrations above 10 µM . Additionally, molecular docking studies have suggested that such compounds may interact effectively with cancer-related targets, indicating potential as anticancer agents .

3. Acetylcholinesterase Inhibition

Compounds containing thiazole rings have been reported to inhibit acetylcholinesterase activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The structural features of this compound may enhance its efficacy as an acetylcholinesterase inhibitor .

Material Science Applications

Thiazole derivatives are also explored in material science for their potential use in organic electronics and sensors due to their electronic properties. The compound's ability to form stable complexes with metals can be advantageous in developing new materials for electronic applications.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant strains of Staphylococcus aureus (MRSA). The compound demonstrated significant activity with MIC values indicating effectiveness comparable to or better than standard treatments .

Case Study 2: Cytotoxic Effects

In vitro studies on various human cancer cell lines revealed that this compound exhibited cytotoxic effects at concentrations exceeding 10 µM. This suggests potential for further development as an anticancer therapeutic agent .

Mecanismo De Acción

The mechanism of action of 4,4-dimethyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with proteins are essential to fully understand its mechanism.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Electronic Effects: The 2-methylphenyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing chlorine in N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, which increases electrophilicity and reactivity in cross-coupling reactions .

Ethoxy and fluorophenyl substituents () improve water solubility due to polar functional groups, whereas the target compound’s lipophilicity may favor membrane permeability .

Synthetic Accessibility :

- The target compound can be synthesized via nucleophilic substitution of 2-methylphenylamine with 4,4-dimethyl-4,5-dihydrothiazol-2-yl precursors, a method analogous to the synthesis of N-(2-ethylphenyl) derivatives () .

- In contrast, dichlorophenyl analogs require harsher conditions, such as Ullmann coupling, due to the lower reactivity of chlorinated aryl amines .

Actividad Biológica

4,4-Dimethyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS No. 438030-19-4) is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer effects. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNS. Its structure includes a thiazole ring linked to a dimethyl and a methylphenyl group, enhancing its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 220.33 g/mol |

| SMILES | CC1=CC=CC=C1NC2=NC(CS2)(C) |

| InChI | InChI=1S/C12H16N2S/c1-9... |

| Predicted Collision Cross Section | 148.6 Ų (for [M+H]+) |

Anticancer Activity

Thiazole compounds are also recognized for their anticancer potential. Preliminary studies suggest that this compound may influence cellular mechanisms related to cancer cell proliferation. The mechanism of action for similar thiazole derivatives often involves the inhibition of tubulin polymerization and interference with cancer cell cycle progression .

Case Studies:

- In Vitro Studies : A series of thiazole-based compounds were screened for antiproliferative activity against various cancer cell lines. Compounds with structural similarities to this compound demonstrated IC values ranging from low micromolar to nanomolar concentrations against melanoma and prostate cancer cells .

- Structure-Activity Relationship (SAR) : It has been observed that modifications in the phenyl ring significantly impact the anticancer efficacy of thiazole derivatives. For example, the introduction of electron-donating groups enhances cytotoxicity against specific cancer cell lines .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Enzyme Interaction : The thiazole ring can interact with various enzymes and receptors in the body, potentially modulating their activity.

- Cell Cycle Disruption : Similar compounds have been shown to disrupt normal cell cycle processes in cancer cells by inhibiting critical pathways involved in cell division.

Q & A

Q. What are the standard synthetic routes for 4,4-dimethyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine, and how are reaction conditions optimized?

The synthesis typically involves cyclization reactions to form the thiazole ring. A common approach adapts the Hantzsch thiazole synthesis , where thiourea reacts with α-halo ketones or esters. For example:

- Precursor selection : Use 2-methylphenylamine and a dimethyl-substituted α-bromo ketone.

- Reaction conditions : Optimize solvent (e.g., ethanol or DMF), base (e.g., K₂CO₃), and temperature (80–100°C) to enhance yield .

- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress .

Q. Key considerations :

- Substituent steric effects (e.g., dimethyl groups) may require extended reaction times.

- Purification via column chromatography or recrystallization ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Core methods :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns protons and carbons in the thiazole ring, methylphenyl, and dimethyl groups. Chemical shifts near δ 2.2–2.5 ppm indicate methyl groups .

- 2D NMR (COSY, HSQC) : Resolves complex coupling patterns .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S–C vibration at ~650 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 263) and fragmentation patterns .

- Elemental Analysis : Confirms C, H, N, S composition .

Advanced validation : Single-crystal X-ray diffraction resolves stereochemistry but requires high-purity crystals .

Q. What preliminary biological activities have been reported for this thiazole derivative?

Reported activities :

- Antimicrobial : Inhibits bacterial growth (e.g., Staphylococcus aureus) via membrane disruption .

- Anticancer : Shows moderate cytotoxicity against cancer cell lines (e.g., MCF-7) by inducing apoptosis .

- Enzyme inhibition : Acts as a ligand for kinases or proteases in structural studies .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Approaches :

- Molecular docking : Screens against target proteins (e.g., EGFR kinase) using software like AutoDock. The dimethyl group may enhance hydrophobic binding .

- QSAR studies : Correlates substituent electronic properties (e.g., Hammett constants) with activity .

- MD simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories) .

Validation : Cross-check with experimental IC₅₀ values and crystallographic data .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Common contradictions :

- Discrepancies in IC₅₀ values for antimicrobial activity due to assay variability (e.g., broth microdilution vs. agar diffusion).

- Divergent cytotoxicity results from cell line heterogeneity or purity issues.

Q. Resolution strategies :

- Standardize protocols : Adopt CLSI guidelines for antimicrobial assays .

- Purity verification : Use HPLC (>95% purity) to exclude confounding impurities .

- Meta-analysis : Compare substituent effects (e.g., 4-chlorophenyl analogs in vs. methylphenyl in ).

Q. How does modifying substituents (e.g., methyl vs. ethyl groups) impact the compound’s physicochemical and pharmacological properties?

SAR insights :

| Substituent | Effect on LogP | Biological Activity | Source |

|---|---|---|---|

| 4,4-dimethyl | ↑ Hydrophobicity | Enhanced membrane permeation | |

| N-(2-methylphenyl) | ↑ Steric bulk | Reduced kinase inhibition | |

| 4-chlorophenyl | ↑ Electron-withdrawing | Improved antimicrobial activity |

Q. Methodological steps :

- Synthesize analogs with systematic substituent variations.

- Measure LogP (shake-flask method) and correlate with bioactivity .

- Use X-ray crystallography to map steric clashes in protein binding pockets .

Q. What advanced analytical techniques are employed to study degradation pathways under physiological conditions?

Techniques :

- LC-MS/MS : Identifies degradation products in simulated gastric fluid (pH 2.0) or plasma .

- Stability studies : Monitor compound integrity at 37°C over 24–72 hours .

- Isotopic labeling : Tracks metabolic fate using ¹⁴C-labeled analogs .

Q. Key findings :

- Thiazole ring oxidation to sulfoxides is a primary degradation pathway .

- Methyl groups delay hydrolysis compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.